

Alkyne-Modified Fgfr-IN-6 for Bioorthogonal Labeling: A Technical Guide

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Compound of Interest

Compound Name: *Fgfr-IN-6*

Cat. No.: *B12415948*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration. [1] Dysregulation of FGFR signaling is implicated in a wide range of cancers, making them a significant target for therapeutic intervention. [2][3] Small molecule inhibitors targeting the ATP-binding site of FGFRs have emerged as a promising class of anti-cancer agents. [1][3] To better understand the target engagement, selectivity, and downstream effects of these inhibitors, chemical probes that enable their visualization and identification within a complex biological system are invaluable.

This technical guide focuses on Alkyne-modified **Fgfr-IN-6**, a chemical probe designed for bioorthogonal labeling studies of the FGFR signaling pathway. This molecule incorporates a terminal alkyne group, a bioorthogonal handle that allows for its covalent ligation to reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". [4] This approach enables a suite of applications, from in-gel fluorescence scanning to quantitative mass spectrometry-based proteomics, to elucidate the cellular targets and mechanism of action of **Fgfr-IN-6**.

Alkyne-Modified Fgfr-IN-6: Structure and Properties

Fgfr-IN-6 is an inhibitor of Fibroblast Growth Factor Receptors. The alkyne-modified version of **Fgfr-IN-6** is a versatile tool for chemical biology, designed with a terminal alkyne for use in click chemistry reactions.[\[4\]](#)

Quantitative Data

The following tables summarize the key quantitative data for **Fgfr-IN-6** and related compounds.

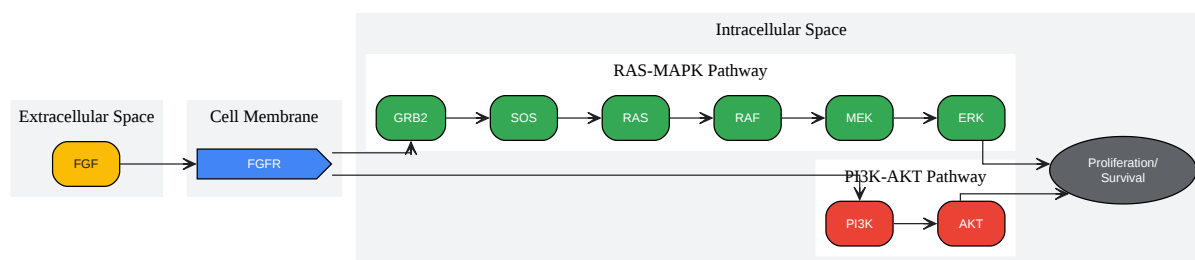
Compound	Target	IC50 (nM)	Reference
Fgfr-IN-6	FGFR	Not Publicly Available	[4]
AZD4547	FGFR1, FGFR2, FGFR3	0.2, 2.5, 1.8	[1]
BGJ-398 (Infigratinib)	FGFR1, FGFR2, FGFR3	0.9, 1.4, 1.0	[5]
Ponatinib	Pan-FGFR	2.2-4.0	[6]
SU5402	FGFR1	20	[7]

Compound	Kinase Selectivity Profile (IC50 in nM)	Reference
AZD4547	FGFR1 (0.2), FGFR2 (2.5), FGFR3 (1.8), FGFR4 (165), KDR (VEGFR2) (>3000)	[1]
BGJ-398 (Infigratinib)	FGFR1 (0.9), FGFR2 (1.4), FGFR3 (1.0), KDR (VEGFR2) (140)	[5]
Ponatinib	FGFR1 (2.2), FGFR2 (2.1), FGFR3 (2.1), FGFR4 (4.0), VEGFR2 (1.5)	[6]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

FGFR activation by its ligand, Fibroblast Growth Factor (FGF), triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[8][9]

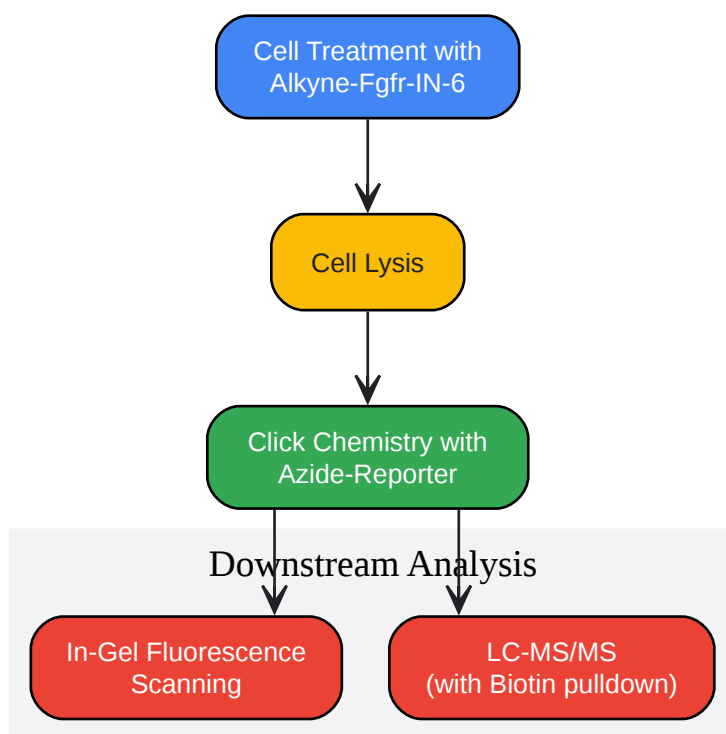


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FGFR Signaling Cascade

Bioorthogonal Labeling Workflow

The use of Alkyne-modified **Fgfr-IN-6** for bioorthogonal labeling follows a sequential workflow. Cells are first treated with the alkyne-modified inhibitor. Following treatment, cells are lysed, and the proteome is subjected to a copper-catalyzed click reaction with an azide-functionalized reporter tag (e.g., a fluorophore or biotin). The labeled proteins can then be analyzed by various methods.



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